![molecular formula C18H24N2O4 B4570756 2-({[4-(butyrylamino)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4570756.png)
2-({[4-(butyrylamino)phenyl]amino}carbonyl)cyclohexanecarboxylic acid
Übersicht
Beschreibung
2-({[4-(butyrylamino)phenyl]amino}carbonyl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.17360725 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Medicinal Chemistry
Indole synthesis is foundational in creating compounds with significant biological activity. The process involves constructing complex structures that are prevalent in natural products and pharmaceuticals. For instance, the review by Taber and Tirunahari outlines the classification and methods of indole synthesis, which is crucial for developing drugs and understanding their mechanisms (Taber & Tirunahari, 2011). This area is directly relevant to the synthesis of complex compounds like "2-({[4-(butyrylamino)phenyl]amino}carbonyl)cyclohexanecarboxylic acid," offering pathways for creating bioactive molecules.
Biocatalyst Inhibition by Carboxylic AcidsUnderstanding how carboxylic acids, a category to which our compound belongs, influence biocatalysts is crucial for biotechnological applications. Jarboe, Royce, and Liu highlight how saturated, straight-chain carboxylic acids impact microbial systems, shedding light on the balance between desired and inhibitory effects in bio-production processes (Jarboe, Royce, & Liu, 2013). This research is applicable in designing more efficient fermentation processes by mitigating inhibition effects, potentially relevant for producing or modifying compounds like "this compound."
Pharmacological Applications of Phenolic Compounds
The pharmacological effects of phenolic compounds, such as chlorogenic acid, provide insights into how structurally complex acids can influence health. Naveed et al. review chlorogenic acid's roles, including antioxidant, anti-inflammatory, and neuroprotective activities (Naveed et al., 2018). This research underscores the potential of "this compound" in drug development, suggesting avenues for exploring anti-inflammatory or neuroprotective properties.
Biotechnological Routes from Biomass to Valuable Chemicals
Exploring biotechnological routes for converting biomass into valuable chemicals, Gao, Ma, and Xu discuss how lactic acid serves as a precursor for various chemicals, including its transformation into bio-based plastics and solvents (Gao, Ma, & Xu, 2011). This review opens possibilities for utilizing similar pathways to synthesize or modify compounds like "this compound," leveraging biomass as a sustainable source.
Eigenschaften
IUPAC Name |
2-[[4-(butanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-5-16(21)19-12-8-10-13(11-9-12)20-17(22)14-6-3-4-7-15(14)18(23)24/h8-11,14-15H,2-7H2,1H3,(H,19,21)(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIORVXXNFLUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


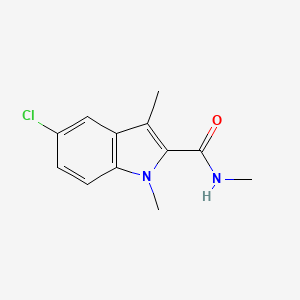
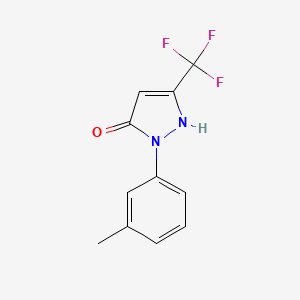
![(5E)-1-(3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4570692.png)
PHENYL]METHYL})AMINE](/img/structure/B4570697.png)

![5-({6-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4570702.png)
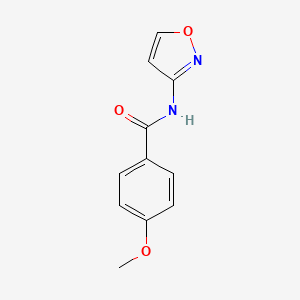
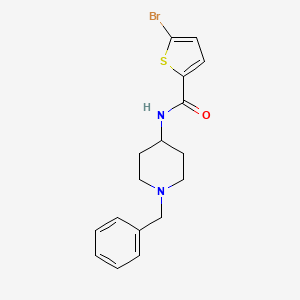
![4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole](/img/structure/B4570714.png)
![1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4570721.png)
![(6Z)-6-benzylidene-3-(4-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one](/img/structure/B4570726.png)
![N-[1-(aminocarbonyl)-3-methylbutyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4570738.png)
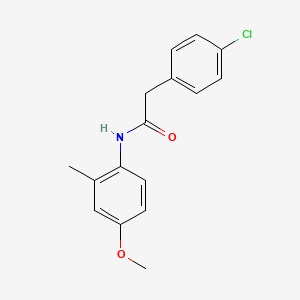
![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B4570761.png)
